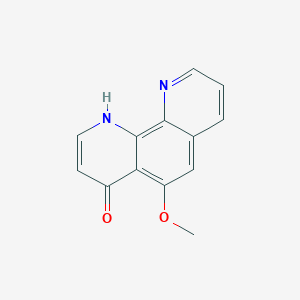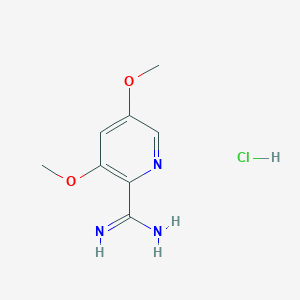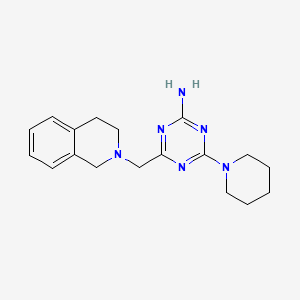
9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C20H14N2O5 and a molecular weight of 362.34 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione typically involves a multi-step process. One common method is the acid-catalyzed aldol condensation reaction. The process begins with the reaction of 1,5-diaminoanthraquinone with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a keto-aldehyde to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
科学的研究の応用
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of high-performance materials and as a component in certain types of sensors
作用機序
The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
類似化合物との比較
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione can be compared to other anthraquinone derivatives, such as:
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the hydroxyphenyl group, resulting in different chemical and biological properties.
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Another closely related compound with variations in its functional groups, leading to distinct reactivity and applications
These comparisons highlight the unique properties of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, particularly its enhanced reactivity and potential for diverse applications.
特性
CAS番号 |
7098-08-0 |
|---|---|
分子式 |
C20H14N2O5 |
分子量 |
362.3 g/mol |
IUPAC名 |
4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-11-5-6-13(24)16-14(11)20(27)17-15(19(16)26)12(22)7-10(18(17)25)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 |
InChIキー |
MOLVDYADKVCUCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


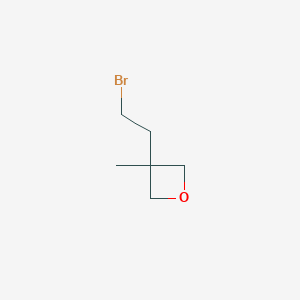




![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)


![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
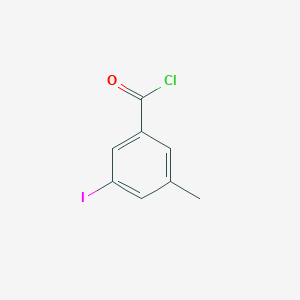
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
